Cas no 168215-99-4 ((2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid)

(2S,3R)-2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid is a protected dipeptide derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in solid-phase peptide synthesis (SPPS). The stereochemistry at the (2S,3R) and (2S) positions ensures precise chiral control, critical for maintaining peptide structural integrity. The Fmoc group offers selective deprotection under mild basic conditions, enhancing synthetic efficiency. The hydroxyl and carboxyl functionalities provide additional sites for further modification or conjugation. This compound is particularly valuable in the synthesis of complex peptides, where orthogonal protection strategies and high purity are essential. Its stability and compatibility with standard SPPS protocols make it a reliable intermediate for research and pharmaceutical applications.
(2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid structure
168215-99-4 structure
Product Name:(2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid
CAS No:168215-99-4
MF:C24H28N2O6
MW:440.488926887512
CID:6034049
PubChem ID:165550119
Update Time:2025-05-21

(2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid
    • 168215-99-4
    • EN300-1488050
    • (2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid
    • Inchi: 1S/C24H28N2O6/c1-13(2)20(22(28)25-21(14(3)27)23(29)30)26-24(31)32-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-21,27H,12H2,1-3H3,(H,25,28)(H,26,31)(H,29,30)/t14-,20+,21+/m1/s1
    • InChI Key: GMHXFIQQPSWMQB-OREJSRFESA-N
    • SMILES: O(C(N[C@H](C(N[C@H](C(=O)O)[C@@H](C)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 440.19473662g/mol
  • Monoisotopic Mass: 440.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 125Ų

(2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid Pricemore >>

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(2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid Related Literature

Additional information on (2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid

(2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic Acid: A Comprehensive Overview

The compound with CAS No. 168215-99-4, known as (2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid, is a highly specialized amino acid derivative. This molecule has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique stereochemistry and potential applications in drug development. The fluorenylmethoxycarbonyl (Fmoc) group, a key feature of this compound, plays a crucial role in its functional properties and synthetic utility.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of molecules like this one. The specific configuration at the (2S,3R) and (2S) positions ensures that the compound exhibits desired pharmacokinetic profiles and bioavailability. Researchers have utilized advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional structure of this compound, providing deeper insights into its molecular interactions.

The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests its potential use as an intermediate in the synthesis of complex peptides or proteins. The methylbutanamido and hydroxybutanoic acid moieties further enhance the compound's versatility, making it a valuable building block in medicinal chemistry. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity, which is critical for its application in therapeutic agents.

Emerging research has also explored the biological activity of this compound. Preclinical studies indicate that it may possess anti-inflammatory and neuroprotective properties, making it a promising candidate for treating conditions such as Alzheimer's disease and multiple sclerosis. The hydroxyl group at the 3-position plays a pivotal role in these activities by facilitating hydrogen bonding and enhancing molecular stability.

In terms of applications, this compound has been utilized in the development of novel drug delivery systems. Its ability to form stable amide bonds with other biomolecules makes it an ideal candidate for creating targeted drug conjugates. Furthermore, its compatibility with various analytical techniques, such as mass spectrometry and chromatography, has facilitated its use in quality control processes within the pharmaceutical industry.

Looking ahead, ongoing research aims to optimize the synthesis of (2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid by employing environmentally friendly methods. Green chemistry approaches, such as catalytic asymmetric synthesis and biocatalysis, are being explored to reduce waste and improve sustainability. These efforts are expected to lower production costs while maintaining high yields and purity.

In conclusion, (2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid represents a cutting-edge molecule with vast potential in drug discovery and development. Its unique structure, stereochemical properties, and functional groups make it a valuable asset in modern medicinal chemistry. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play a significant role in advancing therapeutic interventions for various diseases.

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